![molecular formula C20H22N2O3 B304459 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been studied for its potential applications in scientific research. MPD is a member of the pyrrolidine class of compounds, which have been found to have a range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This inhibition leads to an increase in the concentration of dopamine in the brain, which can have a range of effects on behavior and cognition. 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been found to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in dopamine and serotonin levels, alterations in gene expression, and changes in neural activity. 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has also been found to have effects on behavior, including changes in locomotor activity, anxiety-like behavior, and reward-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high purity and potency, its ability to selectively target the dopamine transporter, and its potential as a lead compound for drug development. However, there are also limitations to the use of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione in lab experiments, including its potential for toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, including further studies of its mechanism of action, its potential as a therapeutic agent for addiction and other neurological disorders, and its potential as a lead compound for drug development. Other areas of future research could include studies of the effects of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione on other neurotransmitter systems, the development of new synthesis methods for 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, and the exploration of its potential for use in other areas of scientific research.
Conclusion:
In conclusion, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, or 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, is a valuable compound for scientific research with potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high purity and potency, combined with its ability to selectively target the dopamine transporter, make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for addiction and other neurological disorders.
Synthesemethoden
The synthesis of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione involves several steps, including the reaction of 4-methoxyphenylacetonitrile with ethyl magnesium bromide, followed by the reaction of the resulting compound with p-tolyl isocyanate. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione. This synthesis method has been optimized for high yield and purity, making 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been found to have potential as a tool for studying the function of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In pharmacology, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential as a therapeutic agent for the treatment of addiction and other neurological disorders. In medicinal chemistry, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
Produktname |
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)22-19(23)13-18(20(22)24)21-12-11-15-5-9-17(25-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
InChI-Schlüssel |
SSUYIMLTMGYSGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



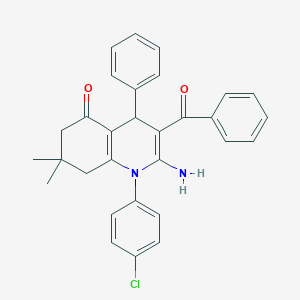
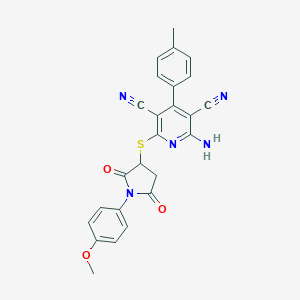
![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)
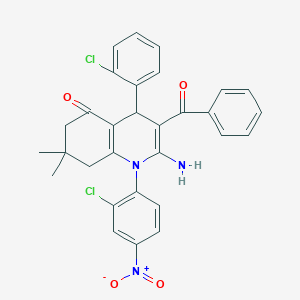
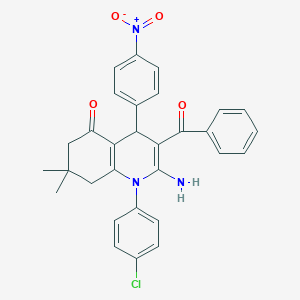


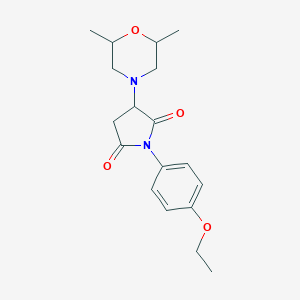

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)